molecular formula C18H42N5O10+5 B1261298 Kanamycin B

Kanamycin B

Cat. No. B1261298
M. Wt: 488.6 g/mol
InChI Key: SKKLOUVUUNMCJE-FQSMHNGLSA-S
Attention: For research use only. Not for human or veterinary use.
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Description

Kanamycin B(5+) is an organic cation that is the pentacation of kanamycin B, obtained by protonation of the primary amino groups. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a kanamycin B.

Scientific Research Applications

1. Detection Methods and Sensing Technologies

Kanamycin B, an aminoglycoside antibiotic, has been the subject of extensive research to develop sensitive detection methods. For instance, a fluorescent aptasensor using dsDNA-capped mesoporous silica nanoparticles and Rhodamine B was developed for kanamycin detection, demonstrating its utility in sensing technologies (Dehghani et al., 2018). Moreover, colorimetric detection methods using silver nanoparticles and aptamer-selective sensing mechanisms have also been explored (Xu et al., 2015).

2. Antibiotic Resistance Studies

Research has also focused on understanding antibiotic resistance mechanisms. Mutations in the ribosomal A-site of Mycobacterium tuberculosis have been studied to understand kanamycin resistance, providing insights into combating drug-resistant tuberculosis (Truitt et al., 2015).

3. Biosynthesis Pathways

The biosynthesis of kanamycin has been an area of interest. Discoveries of parallel pathways in kanamycin biosynthesis have been made, which helps in understanding the production of antibiotics and opens possibilities for bioengineering more effective drugs (Park et al., 2011).

4. Genetic Transformation Systems

Kanamycin B has been studied in the context of plant biotechnology as a screening or selectable marker in genetic transformation systems. Its effectiveness varies in different plant groups, playing a crucial role in transgenic plant production (Shuja, 2021).

5. Medical and Pharmaceutical Research

In medical research, kanamycin B has been used in studies exploring therapies for hearing loss. Research involving mesenchymal stromal cell therapy for damaged cochlea repair in mice deafened with kanamycin indicates its use in modeling medical conditions and testing new treatments (Bettini et al., 2018).

6. Antimicrobial Development

Studies on kanamycin B-derived cationic amphiphiles have shown potential in developing novel antibacterial and antifungal agents with enhanced antimicrobial activity and resistance to enzymatic modification (Fosso et al., 2015).

properties

Product Name

Kanamycin B

Molecular Formula

C18H42N5O10+5

Molecular Weight

488.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2R,3R,4R,5S,6R)-3-azaniumyl-6-(azaniumylmethyl)-4,5-dihydroxyoxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

InChI

InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/p+5/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

SKKLOUVUUNMCJE-FQSMHNGLSA-S

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C[NH3+])O)O)[NH3+])[NH3+]

Canonical SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)C[NH3+])O)O)[NH3+])[NH3+]

synonyms

aminodeoxykanamycin
bekanamycin
bekanamycin sulfate
bekanamycin sulfate (1:1)
kanamycin B
kanendomycin

Origin of Product

United States

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